Bicyclo[5.1.0]octan-4-ol
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Overview
Description
Bicyclo[510]octan-4-ol is a bicyclic organic compound with the molecular formula C8H14O It is characterized by a unique ring structure that includes a fused bicyclo[510]octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.1.0]octan-4-ol typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium(I) complex as a catalyst is a notable example . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]octan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydrocarbons.
Scientific Research Applications
Bicyclo[5.1.0]octan-4-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which Bicyclo[5.1.0]octan-4-ol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The unique bicyclic structure also influences its interaction with other molecules, potentially leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[4.2.0]octane: Similar in structure but with a different ring size and fusion.
Bicyclo[2.2.2]octane: A more symmetrical bicyclic compound with different chemical properties.
Uniqueness
Bicyclo[51
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[5.1.0]octan-4-ol |
InChI |
InChI=1S/C8H14O/c9-8-3-1-6-5-7(6)2-4-8/h6-9H,1-5H2 |
InChI Key |
DTRKIOSKHMKYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CCC1O |
Origin of Product |
United States |
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